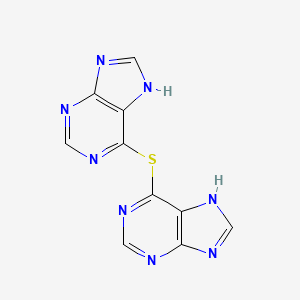
6,6'-Thiodipurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Thiodipurine is a sulfur-containing derivative of purine, a heterocyclic aromatic organic compound. It is structurally similar to other thiopurines, which are known for their therapeutic applications, particularly in the treatment of certain types of leukemia and autoimmune diseases
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Thiodipurine typically involves the alkylation of 6-thiopurine. One common method includes the reaction of 6-thiopurine with alkylating agents under controlled conditions . Another approach involves the reaction of 6-halogenopurines with mercaptans, which leads to the formation of 6-thiopurine derivatives . Cyclization of 6-alkylthio-4,5-diaminopyrimidines is also a known method for synthesizing these compounds .
Industrial Production Methods: Industrial production of 6,6’-Thiodipurine follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving multi-step synthesis and purification techniques. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 6,6’-Thiodipurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted thiopurines, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6,6’-Thiodipurine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: It has potential therapeutic applications, particularly in the treatment of leukemia and other cancers.
Wirkmechanismus
The mechanism of action of 6,6’-Thiodipurine involves its incorporation into DNA and RNA, where it acts as a false purine base. This incorporation disrupts normal DNA and RNA function, leading to cell death. The compound also inhibits several key enzymes involved in nucleotide synthesis and metabolism, further contributing to its cytotoxic effects . The primary molecular targets include hypoxanthine-guanine phosphoribosyltransferase and thiopurine S-methyltransferase .
Vergleich Mit ähnlichen Verbindungen
6-Thioguanine: Another thiopurine used in the treatment of leukemia.
6-Mercaptopurine: Widely used in the treatment of acute lymphocytic leukemia and autoimmune diseases.
Azathioprine: An immunosuppressive agent used in organ transplantation and autoimmune diseases.
Uniqueness: 6,6’-Thiodipurine is unique due to its specific sulfur-containing structure, which imparts distinct chemical reactivity and biological activity. Compared to other thiopurines, it may offer different therapeutic profiles and reduced toxicity in certain applications .
Eigenschaften
CAS-Nummer |
90947-51-6 |
|---|---|
Molekularformel |
C10H6N8S |
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
6-(7H-purin-6-ylsulfanyl)-7H-purine |
InChI |
InChI=1S/C10H6N8S/c1-11-5-7(13-1)15-3-17-9(5)19-10-6-8(14-2-12-6)16-4-18-10/h1-4H,(H,11,13,15,17)(H,12,14,16,18) |
InChI-Schlüssel |
RRQKBHIMPMKQDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1)C(=NC=N2)SC3=NC=NC4=C3NC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


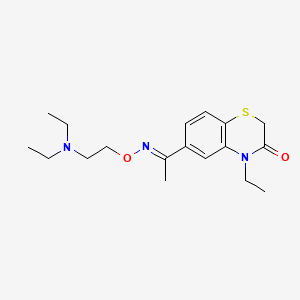
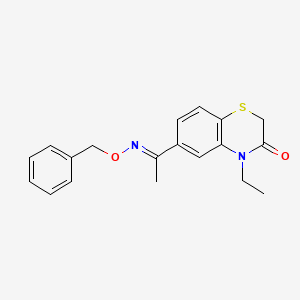

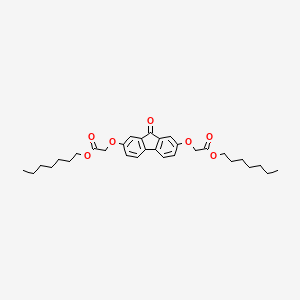

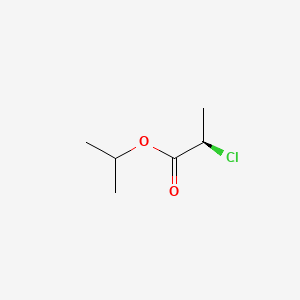
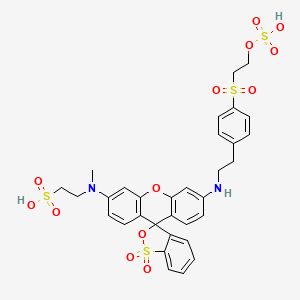

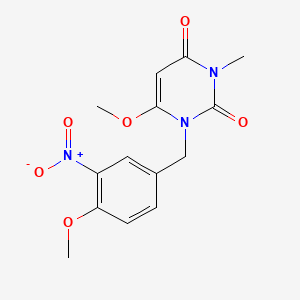


![8-[3-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]propyl]-1,7-dimethyl-3-(2-methylpropyl)purine-2,6-dione;(E)-but-2-enedioic acid](/img/structure/B12740975.png)

![(5-bromo-2-methylphenyl)-[5-(4-fluorophenyl)thiophen-2-yl]methanol](/img/structure/B12740979.png)
